molecular formula C13H7ClF3NO2 B1391586 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde CAS No. 950994-20-4

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde

Cat. No.: B1391586
CAS No.: 950994-20-4
M. Wt: 301.65 g/mol
InChI Key: KBWGSVJVHNZPDJ-UHFFFAOYSA-N
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Description

3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is an organic compound featuring a benzaldehyde moiety linked to a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde typically involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through chlorination and trifluoromethylation reactions.

    Coupling Reaction: The pyridine intermediate is then coupled with 3-hydroxybenzaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid.

    Reduction: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities and receptor binding.

Medicine:

    Pharmaceuticals: Investigated for potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

    Agrochemicals: Explored as a precursor in the synthesis of herbicides and pesticides due to its structural similarity to known active compounds.

Mechanism of Action

The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness: 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde is unique due to its combination of a reactive aldehyde group and a pyridine ring with electron-withdrawing substituents. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-11-5-9(13(15,16)17)6-18-12(11)20-10-3-1-2-8(4-10)7-19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWGSVJVHNZPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179978
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950994-20-4
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950994-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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